molecular formula C13H16O4 B1335846 Ethyl 5-acetyl-2-ethoxybenzoate CAS No. 216143-90-7

Ethyl 5-acetyl-2-ethoxybenzoate

Cat. No.: B1335846
CAS No.: 216143-90-7
M. Wt: 236.26 g/mol
InChI Key: YXLALZDDWWTPFS-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-ethoxybenzoate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and an ethoxy group attached to the benzene ring. This compound is primarily used in research and development and is not intended for diagnostic or therapeutic use .

Chemical Reactions Analysis

Ethyl 5-acetyl-2-ethoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-acetyl-2-ethoxybenzoate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound explores its potential pharmacological properties and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The ethoxy group can influence the compound’s solubility and reactivity, affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 5-acetyl-2-ethoxybenzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 5-acetyl-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-6-10(9(3)14)8-11(12)13(15)17-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLALZDDWWTPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407814
Record name ethyl 5-acetyl-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216143-90-7
Record name ethyl 5-acetyl-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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